![molecular formula C18H14N4O B5566725 6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

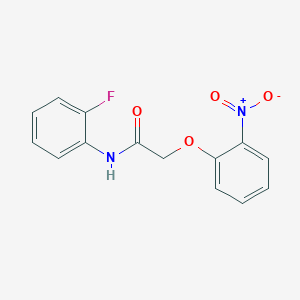

6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Recent studies have focused on the synthesis, crystal structure characterization, and theoretical analysis of triazolo[4,3-b]pyridazine derivatives. These compounds have shown considerable biological properties, such as anti-tumor and anti-inflammatory activity. Advanced techniques including NMR, IR, and mass spectral studies, complemented by single crystal X-ray diffraction, have been employed for structural confirmation. Density Functional Theory (DFT) calculations have furthered understanding of their molecular properties, revealing insights into HOMO-LUMO energy levels and intermolecular interactions, crucial for their biological efficacy (Sallam et al., 2021).

Pharmacological Activities

Cardiovascular Agents

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which share a core structure with 6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, have been explored for their coronary vasodilating and antihypertensive activities. Such compounds have potential as cardiovascular agents, with certain derivatives showing significant potency in preclinical models (Sato et al., 1980).

Anxiolytic Activity

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for anxiolytic activity. These studies have identified new compounds that inhibit [3H]diazepam binding, suggesting their potential use in anxiety treatment (Albright et al., 1981).

Antiviral Activity

Novel triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against hepatitis A virus, highlighting their potential as antiviral agents. This research underscores the versatility of triazolo[4,3-b]pyridazine derivatives in medicinal chemistry (Shamroukh & Ali, 2008).

Antidiabetic Drugs

The evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials reveals their promise as anti-diabetic medications. These findings support the development of novel therapeutic agents for diabetes management, showcasing the broad potential of triazolo[4,3-b]pyridazine derivatives in treating chronic conditions (Bindu et al., 2019).

Agrochemical Applications

Pyridazine derivatives, including those related to 6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, have found applications in the agricultural sector as well. Their use ranges from molluscicidal and insecticidal to herbicidal activities and plant growth regulation, demonstrating the compound's versatility beyond pharmaceutical applications (Sallam et al., 2022).

Propiedades

IUPAC Name |

3-methyl-6-(4-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-13-19-20-17-11-12-18(21-22(13)17)23-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOYVJOQVRWZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)OC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(4-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)